2-Bromo-6-fluoronaphthalene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-6-fluoronaphthalene often involves multi-step chemical processes. For instance, the synthesis of 2-Bromo-6-fluorotoluene, a related compound, was achieved through a sequence of diazonium salt substitution, reduction, and Schiemann reactions, yielding a 51.8% product (Li Jiang-he, 2010). Such methodologies could be adapted for the synthesis of 2-Bromo-6-fluoronaphthalene by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-fluoronaphthalene can be analyzed through various spectroscopic techniques such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR). These techniques provide insights into the electronic configuration, molecular geometry, and functional groups present in the molecule, contributing to our understanding of its reactivity and properties.
Chemical Reactions and Properties
Compounds like 2-Bromo-6-fluoronaphthalene participate in various chemical reactions due to the presence of reactive bromo and fluoro substituents. These substituents can undergo nucleophilic substitution reactions, facilitating the introduction of different functional groups. For example, the use of 2-bromoacetyl-6-methoxynaphthalene as a fluorescent labelling reagent for HPLC analysis indicates the potential for derivatization and functionalization of similar bromo- and fluoro-substituted naphthalenes (R. Gatti, V. Cavrini, P. Roveri, 1992).
Scientific Research Applications
Application
2-Bromo-6-fluoronaphthalene is used as a building block for the synthesis of semiconducting materials . These materials are used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics .
Method of Application
The bromo and fluoro functional groups on the naphthalene ring allow it to be used as an intermediate in the synthesis of semiconducting molecules . The specific synthesis procedures would depend on the final semiconducting material being produced.
Results or Outcomes
The use of 2-Bromo-6-fluoronaphthalene in the synthesis of semiconducting materials can lead to improved charge transport and device performance . This is due to the potential for increased intermolecular interaction via hydrogen bonding and/or π–π interactions .
Perovskite Solar Cells
Application
2-Bromo-6-fluoronaphthalene can act as an interfacial modulator for full‐printable, mesoscopic perovskite solar cells (PMPSCs) through post-treatment .
Method of Application
The bromo-terminal acts as an electrophilic site to interact with the iodine ion in perovskite via the noncovalent halogen bond . Meanwhile, the fused ring of naphthalene is capable to accommodate electron density that is attracted from the perovskite .
Results or Outcomes
This interaction induces a more favorable band structure at the interface . Besides a decrease in HOMO and LUMO levels, fluorination may lead to an increase in intermolecular interaction via hydrogen bonding and/or π–π interactions thus to improve charge transport and device performance .
Niacin Receptor Competitive Drugs
Application
2-Bromo-6-fluoronaphthalene is an intermediate for the synthesis of a class of niacin receptor competitive drugs . These drugs can be used to treat lipid abnormalities in patients with kidney disease .
Method of Application
The specific synthesis procedures would depend on the final drug being produced. The process involves bromating-debrominating, diazotizating, and thermal decomposing .
Results or Outcomes
These drugs can effectively reduce plasma low-density lipoprotein LDL, VLDL, while increasing the level of high-density lipoprotein HDL .
Pyrrole Analgesics
Application
2-Bromo-6-fluoronaphthalene is used as a basic raw material to synthesize a pyrrole analgesic , which has a significant effect on the treatment of chronic pain .
Method of Application
The specific synthesis procedures would depend on the final analgesic being produced .
Results or Outcomes
The synthesized pyrrole analgesic has shown significant effects in the treatment of chronic pain .
Liquid Crystal Active Component
Application
2-Bromo-6-fluoronaphthalene is used in the synthesis of a liquid crystal active component . The liquid crystal added to the component is highly dispersible and easy to crystallize .
Method of Application
The specific synthesis procedures would depend on the final liquid crystal active component being produced .
Results or Outcomes
The liquid crystal active component synthesized using 2-Bromo-6-fluoronaphthalene can greatly reduce extreme voltage and has high responsiveness .
Safety And Hazards
The safety information for 2-Bromo-6-fluoronaphthalene includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Future Directions
2-Bromo-6-fluoronaphthalene is an intermediate for the synthesis of a class of niacin receptor competition drugs . It can be used to treat lipid abnormalities in patients with kidney disease, and can effectively reduce plasma low-density lipoprotein LDL, VLDL, while increasing the level of high-density lipoprotein HDL . It is also used in the synthesis of a pyrrole analgesic, which has a significant effect on the treatment of chronic pain . Furthermore, it is used in the synthesis of a liquid crystal active component. The liquid crystal added to the component is highly dispersible and easy to crystallize, and such a liquid crystal can greatly reduce extreme voltage and high responsiveness .
properties
IUPAC Name |
2-bromo-6-fluoronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJAZWLCCNCVEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323089 | |
Record name | 2-Bromo-6-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoronaphthalene | |
CAS RN |
324-41-4 | |
Record name | 324-41-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-6-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-fluoronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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